molecular formula C14H16N2O2 B11870939 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one CAS No. 61088-00-4

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one

Cat. No.: B11870939
CAS No.: 61088-00-4
M. Wt: 244.29 g/mol
InChI Key: PMIAVTFPCWQPTG-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a chemical compound that belongs to the class of indazole derivatives Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and hydrazine derivatives.

    Cyclization Reaction: The key step involves the cyclization of the hydrazine derivative with the aldehyde to form the indazole core. This reaction is usually carried out under acidic or basic conditions, depending on the specific synthetic route.

    Reduction: The resulting indazole intermediate is then subjected to reduction to obtain the tetrahydroindazole derivative. Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve higher yields and scalability.

Chemical Reactions Analysis

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The methoxy group on the phenyl ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form new carbon-carbon bonds.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one has been explored for various scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research has focused on its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling pathways.

    Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins.

The exact molecular targets and pathways involved depend on the specific biological context and the disease being studied.

Comparison with Similar Compounds

1-(4-Methoxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can be compared with other similar compounds, such as:

    1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one: Lacks the methoxy group, leading to different chemical and biological properties.

    1-(4-Hydroxyphenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one:

    1-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one: The presence of a chlorine atom alters its chemical behavior and biological activity.

Properties

CAS No.

61088-00-4

Molecular Formula

C14H16N2O2

Molecular Weight

244.29 g/mol

IUPAC Name

1-(4-methoxyphenyl)-4,5,6,7-tetrahydro-2H-indazol-3-one

InChI

InChI=1S/C14H16N2O2/c1-18-11-8-6-10(7-9-11)16-13-5-3-2-4-12(13)14(17)15-16/h6-9H,2-5H2,1H3,(H,15,17)

InChI Key

PMIAVTFPCWQPTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(CCCC3)C(=O)N2

Origin of Product

United States

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